![molecular formula C21H21N5O7 B2552699 3-nitro-4-(4-{[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)amino]carbonil}piperazino)benceno carboxilato de metilo CAS No. 866137-44-2](/img/structure/B2552699.png)

3-nitro-4-(4-{[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)amino]carbonil}piperazino)benceno carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

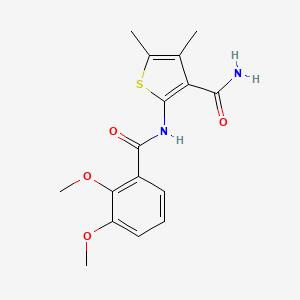

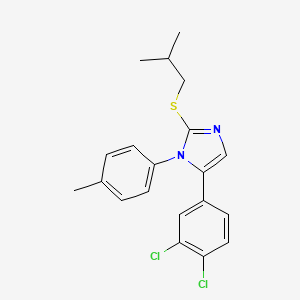

Methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate is a compound that can be synthesized through intramolecular cyclization reactions. The compound features a benzoxazine core, which is a heterocyclic system containing oxygen and nitrogen atoms, and is known for its potential in creating biologically active molecules.

Synthesis Analysis

The synthesis of related benzoxazine compounds involves the intramolecular cyclization of methyl 3-aryl-2-nitropropionates, which is catalyzed by strong Brønsted acids. This reaction is an example of oxygen functionalization of the aromatic ring, where the oxygen atom originates from the nitro group in the molecule. The presence of electron-withdrawing groups on the benzene ring enhances this reaction, and the rate is significantly influenced by the acidity of the medium. The methyl ester group aids in the formation of aci-nitro species, which are crucial intermediates in the cyclization process .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 4H-1,2-benzoxazine ring. This structure is formed by the cyclization of nitroalkanes, which involves the functionalization of the aromatic ring with an oxygen atom from the nitro group. The electron-withdrawing ability of substituents on the benzene ring plays a role in the reaction kinetics, as indicated by Hammett's sigma p values .

Chemical Reactions Analysis

The chemical reactions leading to the formation of benzoxazine derivatives are sensitive to the reaction conditions, particularly the acidity. The cyclization mechanism was studied, and it was found that the 6pi electrocyclization involving deprotonation of the benzyl proton was not the pathway taken. Instead, the reaction proceeds through alternative cyclization mechanisms that involve aci-nitro species. The activation energy for these reactions can be significantly reduced by diprotonated or protosolvative species, which aligns with the observed acid-dependent nature of the cyclization .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was synthesized and characterized using ESI-MS, 1HNMR, and elementary analysis, indicating that such techniques are applicable for the characterization of benzoxazine derivatives . Additionally, modifications to the structure of related compounds have been made to improve bioavailability, suggesting that the physical properties such as solubility and absorption can be tailored through chemical modifications .

Aplicaciones Científicas De Investigación

- Se ha investigado el potencial antimicrobiano del 3-nitro-4-(4-{[(3-oxo-3,4-dihidro-2H-1,4-benzoxazin-6-il)amino]carbonil}piperazino)benceno carboxilato de metilo . Los compuestos derivados de esta estructura, como 1a y 1b, han mostrado una actividad prometedora contra patógenos microbianos.

- El marco heterocíclico único de este compuesto lo hace valioso en la investigación y el desarrollo de medicamentos. Se han explorado sus análogos sintéticos y derivados heteroanulados para posibles aplicaciones terapéuticas .

- Los compuestos basados en quinolina, incluido el this compound, se han utilizado históricamente para tratar diversas dolencias. Por ejemplo, los derivados de la quinina (como la propia quinina) se han utilizado para tratar los calambres nocturnos en las piernas, la artritis y las infecciones por priones .

- Los investigadores han explorado enfoques sintéticos para crear heterociclos relacionados utilizando esta clase de compuestos. Estos heterociclos van desde anillos de cuatro miembros hasta anillos de siete miembros, y muchos exhiben actividades biológicas únicas .

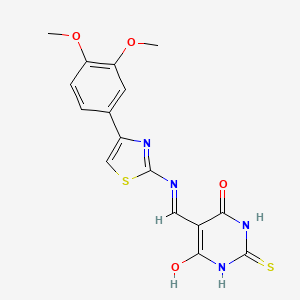

- Las formas tautoméricas de la quinolina-2,4-diona (la estructura central) juegan un papel crucial en su química. Los análisis de rayos X han revelado que la estructura de 1B (Fig. 1) es la forma más común .

- Las reacciones de hidroxiamina con 3-acetil o 3-benzoil-4-hidroxi-1-metilquinolin-2(1H)-ona producen oxazoloquinolonas regioisoméricas, lo que amplía aún más la diversidad química .

- Los animales y las especies bacterianas también producen compuestos quinolónicos, como la 2,4-dihidroxiquinolina (2,4-quinolindiol; DHQ) .

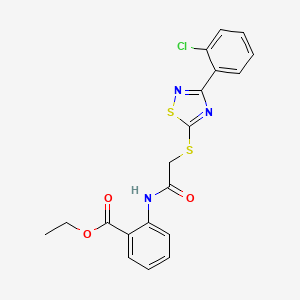

- Los estudios de difracción de rayos X han proporcionado información sobre las estructuras cristalinas de los metil 4-oxo-1,4-dihidroquinolina-2-carboxilatos relacionados, revelando sus patrones de enlace de hidrógeno .

Actividad Antimicrobiana

Desarrollo de Medicamentos

Síntesis Química y Derivados

Importancia Biológica

Perspectivas Estructurales

Propiedades Químicas

Propiedades

IUPAC Name |

methyl 3-nitro-4-[4-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]piperazin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O7/c1-32-20(28)13-2-4-16(17(10-13)26(30)31)24-6-8-25(9-7-24)21(29)22-14-3-5-18-15(11-14)23-19(27)12-33-18/h2-5,10-11H,6-9,12H2,1H3,(H,22,29)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAXQBWGAQDTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)